![molecular formula C9H9NaO4S2 B562617 Sodium Benzoylthioethanesulfonate-d4 CAS No. 1189657-00-8](/img/structure/B562617.png)
Sodium Benzoylthioethanesulfonate-d4
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Overview
Description
Sodium Benzoylthioethanesulfonate-d4 is a chemical compound with the molecular formula C9 2H4 H5 O4 S2 . Na . It has a molecular weight of 272.31 and is used for proteomics research .
Molecular Structure Analysis
The molecular structure of Sodium Benzoylthioethanesulfonate-d4 can be represented by the SMILES notation: [Na+]. [2H]C ( [2H]) (SC (=O)c1ccccc1)C ( [2H]) ( [2H])S (=O) (=O) [O-] . This indicates that the compound contains a sodium ion, two deuterium atoms, a sulfur atom double-bonded to an oxygen atom, and a benzene ring.Physical And Chemical Properties Analysis
Sodium Benzoylthioethanesulfonate-d4 has a molecular weight of 272.31 . The compound is stable under normal conditions .Scientific Research Applications
Proteomics Research
Sodium Benzoylthioethanesulfonate-d4: is primarily used in proteomics research . In this field, it serves as a biochemical tool for the identification and quantification of proteins. Its stable isotope labeling allows for accurate mass spectrometry analysis, which is crucial for understanding protein dynamics, interactions, and functions.
Future Directions
Given the limited information available on Sodium Benzoylthioethanesulfonate-d4, future research could focus on exploring its potential applications, particularly in the field of proteomics research . Additionally, studies could be conducted to understand its synthesis, chemical reactions, and mechanism of action.
Mechanism of Action
Target of Action
Sodium Benzoylthioethanesulfonate-d4 is primarily used in proteomics research . .
Mode of Action
It is primarily used as a biochemical in proteomics research . In nuclear magnetic resonance (NMR) studies, it serves as a marker to suppress cross-peak detection signals
Biochemical Pathways
Given its use in proteomics research , it may be involved in pathways related to protein synthesis, folding, or degradation, but this is speculative without more detailed information.
Pharmacokinetics
Its solubility in water suggests that it could be readily absorbed and distributed in the body, but without specific studies, it’s difficult to make definitive statements about its pharmacokinetics.
Result of Action
As a biochemical used in proteomics research , it may have effects on protein structure or function, but specific results would depend on the context of the research.
Action Environment
The action environment of Sodium Benzoylthioethanesulfonate-d4 can influence its efficacy and stability. It is soluble in water , suggesting that it can be used in aqueous environments such as biological tissues or culture media. It is recommended to be stored at -20° C , indicating that it may be sensitive to temperature.
properties
IUPAC Name |
sodium;2-benzoylsulfanyl-1,1,2,2-tetradeuterioethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S2.Na/c10-9(8-4-2-1-3-5-8)14-6-7-15(11,12)13;/h1-5H,6-7H2,(H,11,12,13);/q;+1/p-1/i6D2,7D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRJYFYHAKNZHS-FEUVXQGESA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SCCS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])S(=O)(=O)[O-])SC(=O)C1=CC=CC=C1.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NaO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662191 |
Source
|
Record name | Sodium 2-(benzoylsulfanyl)(~2~H_4_)ethane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1189657-00-8 |
Source
|
Record name | Sodium 2-(benzoylsulfanyl)(~2~H_4_)ethane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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